molecular formula C10H7BrClNO B13670814 7'-Bromo-5'-chlorospiro[cyclopropane-1,3'-indolin]-2'-one

7'-Bromo-5'-chlorospiro[cyclopropane-1,3'-indolin]-2'-one

Cat. No.: B13670814
M. Wt: 272.52 g/mol
InChI Key: JUSGTYNAWXPWLC-UHFFFAOYSA-N
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Description

7’-Bromo-5’-chlorospiro[cyclopropane-1,3’-indolin]-2’-one is a spirocyclic compound characterized by a unique structure where a cyclopropane ring is fused to an indolinone moiety. This compound is of significant interest in organic and medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7’-Bromo-5’-chlorospiro[cyclopropane-1,3’-indolin]-2’-one typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the reaction of a suitable indole derivative with a cyclopropane precursor under specific conditions that promote the formation of the spirocyclic ring. For example, the use of strong bases or catalysts can facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the synthesis process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

7’-Bromo-5’-chlorospiro[cyclopropane-1,3’-indolin]-2’-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: Further cyclization can occur to form more complex spirocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different substituents on the spirocyclic ring, while oxidation and reduction can lead to the formation of various oxidized or reduced forms of the compound.

Scientific Research Applications

7’-Bromo-5’-chlorospiro[cyclopropane-1,3’-indolin]-2’-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7’-Bromo-5’-chlorospiro[cyclopropane-1,3’-indolin]-2’-one involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Spiro[cyclopropane-1,3’-indolin]-2’-one: Lacks the bromine and chlorine substituents.

    7’-Bromo-5’-chlorospiro[cyclopropane-1,3’-indolin]-2’-one derivatives: Compounds with different substituents on the spirocyclic ring.

Uniqueness

The presence of both bromine and chlorine atoms in 7’-Bromo-5’-chlorospiro[cyclopropane-1,3’-indolin]-2’-one makes it unique compared to other spirocyclic compounds. These halogen atoms can significantly influence the compound’s reactivity and biological activity, making it a valuable molecule for various applications in research and industry.

Properties

Molecular Formula

C10H7BrClNO

Molecular Weight

272.52 g/mol

IUPAC Name

7-bromo-5-chlorospiro[1H-indole-3,1'-cyclopropane]-2-one

InChI

InChI=1S/C10H7BrClNO/c11-7-4-5(12)3-6-8(7)13-9(14)10(6)1-2-10/h3-4H,1-2H2,(H,13,14)

InChI Key

JUSGTYNAWXPWLC-UHFFFAOYSA-N

Canonical SMILES

C1CC12C3=C(C(=CC(=C3)Cl)Br)NC2=O

Origin of Product

United States

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